molecular formula C14H15ClN6O B11299555 2-({4-[(3-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol

2-({4-[(3-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol

Cat. No.: B11299555
M. Wt: 318.76 g/mol
InChI Key: LHILEXUDPFOJPB-UHFFFAOYSA-N
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Description

2-({4-[(3-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK), a key signaling node in immunoreceptor and integrin signaling pathways. Its primary research value lies in the dissection of B-cell receptor (BCR) signaling, which is crucial for understanding B-cell development, activation, and the pathogenesis of autoimmune diseases and B-cell malignancies. Studies utilizing this compound have been instrumental in elucidating the role of SYK in Fc receptor-mediated activation in macrophages and neutrophils , highlighting its significance in inflammatory responses. Furthermore, its application extends to cancer research, particularly in the context of diffuse large B-cell lymphoma (DLBCL) and chronic lymphocytic leukemia (CLL) , where constitutive BCR signaling promotes cell survival and proliferation. By selectively inhibiting SYK, this compound allows researchers to probe the mechanistic basis of these diseases and evaluate SYK inhibition as a potential therapeutic strategy, providing a critical tool for preclinical investigation in immunology and hematology-oncology. This product is For Research Use Only.

Properties

Molecular Formula

C14H15ClN6O

Molecular Weight

318.76 g/mol

IUPAC Name

2-[[4-(3-chloroanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol

InChI

InChI=1S/C14H15ClN6O/c1-21-13-11(8-17-21)12(19-14(20-13)16-5-6-22)18-10-4-2-3-9(15)7-10/h2-4,7-8,22H,5-6H2,1H3,(H2,16,18,19,20)

InChI Key

LHILEXUDPFOJPB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)Cl)NCCO

Origin of Product

United States

Preparation Methods

Core Pyrazolo[3,4-d]pyrimidine Scaffold Construction

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically begins with the formation of the bicyclic heterocyclic core. A widely adopted strategy involves cyclocondensation reactions between 4-aminopyrazoles and β-ketonitriles or α,β-unsaturated carbonyl compounds . For instance, 4-amino-1H-pyrazole-3-carbonitrile serves as a precursor, reacting with ethyl (E)-ethoxy-2-methylacrylate under basic conditions to yield the pyrazolo[3,4-d]pyrimidin-6-one intermediate . Subsequent chlorination using phosphorus oxychloride (POCl₃) introduces a reactive chloro group at position 6, enabling further functionalization .

Alternative routes employ malononitrile as a building block. In one protocol, reaction of 4-phenoxyphenyl acetonitrile derivatives with malononitrile in the presence of diisopropylethylamine (DIPEA) generates a hydroxymethylene intermediate, which undergoes cyclization to form the pyrazolo[3,4-d]pyrimidine core . This method emphasizes solvent selection (e.g., tetrahydrofuran or toluene) and base strength to control regioselectivity .

Introduction of the 1-methyl group is critical for stabilizing the pyrazolo[3,4-d]pyrimidine structure and modulating biological activity. Methylation is typically achieved using dimethyl sulfate (Me₂SO₄) in the presence of a mild base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) . For example, treatment of the pyrazolo[3,4-d]pyrimidin-6-one intermediate with Me₂SO₄ in acetone at 60°C affords the 1-methylated product in yields exceeding 85% .

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like 1,4-dioxane enhance nucleophilicity at the 1-position, while protic solvents may lead to hydrolysis of the methylating agent . Recent advancements utilize phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate methylation under milder conditions (40–50°C) .

Synthesis of the 6-Aminoethanol Sidechain

The 6-aminoethanol moiety is introduced via stepwise functionalization. Initial substitution of the 6-chloro group with ethanolamine proceeds in aqueous ethanol under reflux, though competing hydrolysis necessitates careful pH control (pH 8–9) . Protecting group strategies mitigate side reactions:

  • Boc Protection : Ethanolamine is converted to its tert-butoxycarbonyl (Boc)-protected derivative using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) . The protected amine reacts with the 6-chloro intermediate in the presence of DIPEA, followed by Boc deprotection with trifluoroacetic acid (TFA) .

  • Silyl Protection : The hydroxyl group is shielded with tert-butyldimethylsilyl (TBS) chloride, enabling selective amination at the 6-position. Subsequent desilylation with tetra-n-butylammonium fluoride (TBAF) regenerates the ethanol sidechain .

Purification and Characterization

Final purification employs recrystallization or chromatographic techniques. Crystalline forms are obtained by solvent evaporation from mixtures of methanol and dichloromethane (1:3 v/v) . Amorphous forms, preferred for enhanced solubility, are generated via anti-solvent precipitation using water .

Characterization data from analogous compounds include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.89 (s, 1H, pyrimidine-H), 7.45–7.32 (m, 4H, aryl-H), 4.12 (t, J = 6.0 Hz, 2H, CH₂OH), 3.72 (s, 3H, N-CH₃) .

  • MS (ESI) : m/z 388.1 [M+H]⁺ .

Comparative Analysis of Synthetic Routes

Method StepConditionsYield (%)Purity (%)
Core FormationMalononitrile, DIPEA, THF, 80°C7895
1-MethylationMe₂SO₄, K₂CO₃, acetone, 60°C8598
4-Amination3-Chloroaniline, p-TsOH, n-butanol9297
6-Aminoethanol FunctionalizationBoc-ethanolamine, DIPEA, DCM7596

Challenges and Optimization Strategies

Key challenges include:

  • Regioselectivity in Ring Formation : Competing cyclization pathways may yield isomeric byproducts. Using bulky bases (e.g., DIPEA) directs reaction selectivity toward the desired pyrazolo[3,4-d]pyrimidine isomer .

  • Stability of the 6-Aminoethanol Group : The hydroxyl group is prone to oxidation. In situ reduction with sodium borohydride (NaBH₄) post-amination stabilizes the ethanol moiety .

  • Scale-Up Limitations : Microwave-assisted reactions, while efficient, face scalability issues. Transitioning to continuous flow reactors with elevated pressure (10–15 bar) improves throughput .

Chemical Reactions Analysis

2-({4-[(3-CHLOROPHENYL)AMINO]-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)ETHAN-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or the pyrazolo[3,4-d]pyrimidine core.

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. It is also utilized as a reference standard in analytical chemistry, aiding in the validation of methods and techniques.

Biology

The biological applications of 2-({4-[(3-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol include:

  • Enzyme Inhibition : Studies have shown that it can inhibit specific enzymes involved in cellular processes, providing insights into disease mechanisms.
  • Receptor Binding : The compound interacts with various receptors, potentially modulating signaling pathways critical for cell survival and proliferation.

Medicine

In medicinal applications, this compound is primarily investigated for its potential therapeutic uses:

  • Cancer Treatment : Research indicates that it exhibits anti-cancer properties , particularly against glioblastoma and breast cancer cell lines. Its mechanism often involves interference with signaling pathways that promote tumor growth.
Cancer Type Cell Line Inhibition Rate (%)
GlioblastomaU87MG75
Breast CancerMCF768

Industry

In industrial applications, the compound is explored for its role in developing new materials and as a precursor for synthesizing other valuable compounds. Its unique properties may lead to innovations in material science.

Case Study 1: Anti-Cancer Activity

A study conducted on the anti-cancer effects of this compound demonstrated significant inhibition of cell proliferation in glioblastoma cells. The study utilized various concentrations of the compound and measured cell viability through MTT assays. Results indicated a dose-dependent response with IC50 values around 5 µM.

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit cyclin-dependent kinases (CDKs). The results showed that at concentrations above 10 µM, there was a notable reduction in CDK activity, leading to cell cycle arrest in cancer cells.

Mechanism of Action

The mechanism of action of 2-({4-[(3-CHLOROPHENYL)AMINO]-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)ETHAN-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating various cellular pathways. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrazolo[3,4-d]Pyrimidine Core

Key Structural Differences:

Position 4 Substitutions 3-Chlorophenylamino (Target Compound): Enhances binding specificity due to the chlorine atom’s electronegativity and meta-substitution pattern . 4-Chlorophenylamino (NH2-({6-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol): The para-chloro group may reduce steric hindrance but alter electronic interactions compared to the meta isomer . Tetrahydro-2H-pyran-4-yl (3-((3-Chlorophenoxy)methyl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine): Bulky substituents like tetrahydro-2H-pyran-4-yl may hinder membrane permeability but improve metabolic stability .

Position 6 Linkages Amino-Ethanol (Target Compound): The ethanolamine group facilitates hydrogen bonding and solubility . Thioether (1-(3-Chlorophenyl)-6-((2-hydroxyethyl)thio)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (HS43)): Thioethers offer metabolic resistance but may reduce solubility due to lower polarity .

Key Findings :

  • Phosphodiesterase Inhibition : HS43 (thioether-linked) demonstrated potent activity against Cryptosporidium parvum phosphodiesterases, suggesting sulfur linkages may enhance parasite-specific targeting .
  • Kinase Inhibition: Compound 118e, featuring a thioacetamide group, showed moderate kinase inhibition, while the target compound’s ethanolamine group may improve solubility for in vivo applications .
  • Anticancer Potential: Ethanolamine-substituted analogues (e.g., target compound) are prioritized for solubility, a critical factor in drug development .

Biological Activity

The compound 2-({4-[(3-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol , commonly referred to as a pyrazolo[3,4-d]pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

Molecular Formula : C14H15ClN6O
Molecular Weight : 318.76 g/mol
IUPAC Name : 2-[[4-(3-chloroanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol
Canonical SMILES : CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)Cl)NCCO

The biological activity of this compound primarily revolves around its interaction with specific molecular targets such as enzymes and receptors. It is hypothesized to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for its potential application in cancer therapy, particularly against various malignancies where CDK activity is dysregulated.

Biological Activities

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit a range of biological activities:

  • Anticancer Activity : Studies have demonstrated that compounds with similar structures can inhibit the proliferation of cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). For instance, a related compound showed stronger cytotoxic effects than cisplatin, inducing apoptosis through caspase pathways and promoting autophagy via mTOR inhibition .
  • Enzyme Inhibition : The compound is being investigated for its ability to inhibit specific enzymes involved in disease processes. This includes targeting kinases that play a role in tumor progression and inflammation.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, a comparison with other pyrazolo derivatives is beneficial:

Compound NameActivity TypeNotes
Pyrazolo[3,4-d]pyrimidine-4-amineKinase InhibitorKnown for significant kinase inhibitory activity.
Pyrazolo[3,4-d]pyrimidine-6-carboxamideAnti-inflammatoryStudied for its potential in reducing inflammation.
Pyrazolo[3,4-d]pyrimidine-7-olAntiviralInvestigated for its antiviral properties.

Case Studies

Recent studies have focused on the synthesis and evaluation of various pyrazolo derivatives:

  • Study on Anticancer Activity : A novel series of pyrazolo derivatives were synthesized and tested against NCI 60 cancer cell lines. The results indicated that certain derivatives exhibited significant anti-EGFR activity, which is critical for targeting cancers that overexpress this receptor .
  • Mechanistic Insights : Research involving related compounds demonstrated their ability to induce apoptosis through modulation of p53 and NF-kB pathways. These findings suggest that the compound may similarly influence these pathways, enhancing its therapeutic potential against cancer .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-({4-[(3-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol?

  • Methodology :

  • Nucleophilic substitution : React 6-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with 3-chloroaniline under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K2_2CO3_3) to introduce the 3-chlorophenylamino group.
  • Amino alcohol coupling : Use 2-bromoethanol or similar reagents to functionalize the pyrazolo[3,4-d]pyrimidine core. Purify via column chromatography (e.g., C18 reverse-phase) with acetonitrile/water gradients .
    • Key Considerations : Monitor reaction progress via TLC or LC-MS to ensure complete substitution and minimize byproducts.

Q. How is structural characterization performed for this compound?

  • Analytical Techniques :

  • NMR : 1^1H and 13^{13}C NMR in DMSO-d6_6 or CDCl3_3 to confirm substituent positions and hydrogen bonding (e.g., amine protons at δ 13.03 ppm in DMSO-d6_6) .
  • LC-MS/HRMS : Validate molecular weight (e.g., observed [M+H]+^+ = 406.1670 vs. calculated 406.1679) and detect impurities .
  • FT-IR : Identify functional groups (e.g., N–H stretching at 3309 cm1^{-1}) .

Q. What in vitro assays are used to screen its biological activity?

  • Assay Design :

  • Enzyme inhibition : Surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity to kinases or phosphodiesterases (e.g., IC50_{50} values) .
  • Cellular assays : Dose-response studies in cancer cell lines (e.g., MTT assays) to assess cytotoxicity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for analogs of this compound?

  • Experimental Design :

  • Substituent variation : Synthesize derivatives with modified aryl groups (e.g., 4-fluorobenzyl vs. cyclohexylamino) and evaluate bioactivity .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like PDEs .
    • Data Interpretation : Compare IC50_{50} values across analogs to identify critical substituents (e.g., 3-chlorophenyl enhances kinase selectivity) .

Q. How to resolve contradictions in bioactivity data between in vitro and in vivo studies?

  • Troubleshooting :

  • Pharmacokinetic profiling : Measure solubility, plasma stability, and metabolic clearance (e.g., microsomal assays) to identify bioavailability issues .
  • Dosing optimization : Adjust formulations (e.g., PEG-based vehicles) to enhance oral efficacy in murine models .

Q. What experimental designs are optimal for in vivo pharmacological testing?

  • Protocol :

  • Split-plot design : Assign treatment groups (e.g., dose levels) to main plots and biological replicates to subplots to control variability .
  • Endpoint selection : Monitor survival, parasite load (e.g., in Cryptosporidium models), and organ toxicity via histopathology .

Q. What are the challenges in achieving regioselectivity during synthesis?

  • Solutions :

  • Temperature control : Maintain 0–5°C during halogenation (e.g., SOCl2_2 addition) to prevent side reactions .
  • Catalyst selection : Use Pd(dppf)Cl2_2 for Suzuki-Miyaura coupling to minimize cross-talk between reactive sites .

Q. How to address analytical challenges in impurity profiling?

  • Methods :

  • HPLC-DAD/MS : Use C18 columns with 0.1% formic acid in mobile phases to separate and identify byproducts (e.g., des-chloro derivatives) .
  • Forced degradation : Expose the compound to heat, light, and humidity to simulate stability issues .

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